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Compound of Interest

Compound Name: 2,4,6-Triaminopyrimidine

Cat. No.: B127396

A definitive structural analysis of 2,4,6-triaminopyrimidine is crucial for its application in
pharmaceutical and materials science. This guide provides a comparative spectroscopic
analysis, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to
unequivocally confirm its molecular structure. We present a detailed comparison with
structurally related aminopyrimidines and melamine, supported by experimental data and
protocols.

Comparative Spectroscopic Data

The structural integrity of 2,4,6-triaminopyrimidine is best understood by comparing its
spectroscopic fingerprint with those of similar molecules. The following tables summarize the
key 'H NMR, 13C NMR, and IR data for 2,4,6-triaminopyrimidine and its structural analogs: 2-
aminopyrimidine, 4-aminopyrimidine, and melamine. All NMR data is referenced to spectra
taken in DMSO-ds for consistency.

Table 1: *H NMR Spectroscopic Data (DMSO-de)
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Chemical Shift (8)

Compound Multiplicity Assignment
Ppm

2,4,6-

Triaminopyrimidine 0 Singlet i

~5.5 Broad Singlet NHz (C4, C6)

~6.1 Broad Singlet NHz2 (C2)

2-Aminopyrimidine 6.64 Triplet H5

8.32 Doublet H4, H6

6.67 Broad Singlet NH:2

4-Aminopyrimidine 6.47 Doublet H5

8.16 Doublet H6

8.58 Singlet H2

7.00 Broad Singlet NH:2

Melamine 6.09 Broad Singlet NH:2

Table 2: 13C NMR Spectroscopic Data (DMSO-ds)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound Chemical Shift (6) ppm Assignment
2,4,6-Triaminopyrimidine ~75 C5

~163 C2,C4,C6

2-Aminopyrimidine 110.1 C5

158.4 C4,C6

162.8 Cc2

4-Aminopyrimidine 106.8 C5

156.9 C6

159.9 Cc2

164.9 C4

Melamine 166.5 C2,C4, C6

Table 3: Key IR Absorption Bands (cm~?)

. C=N Ring NH:z
Compound N-H Stretching ) ] . ] .
Stretching Vibrations Scissoring
2,4,6-
o ~ 3448-3315
Triaminopyrimidi ) ~1650 ~1570, ~1450 ~1628
(multiple bands)
ne
2-
_ o 3325, 3170 ~1630 ~1580, ~1480 ~1650
Aminopyrimidine
4-
_ o 3436, 3300 ~1602 ~1580, ~1436 ~1648
Aminopyrimidine
3466, 3415,
Melamine ~1643 ~1529, ~1433 ~1631
3321, 3119
Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution *H and 13C NMR spectra were acquired using a standard NMR spectrometer.

Sample Preparation: A 5-10 mg sample of the solid compound was dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was filtered
through a glass wool plug into a clean NMR tube to remove any particulate matter.

Instrumentation: A 400 MHz NMR spectrometer was used for analysis.

'H NMR Acquisition: The instrument was tuned and shimmed for optimal resolution. A
standard pulse sequence was used to acquire the proton spectrum. Chemical shifts are
reported in parts per million (ppm) relative to the residual solvent peak of DMSO-ds (6 2.50).

13C NMR Acquisition: A proton-decoupled pulse sequence was employed to obtain the
carbon spectrum. Chemical shifts are reported in ppm relative to the DMSO-des solvent peak
(6 39.52).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained to identify the key functional groups present in the molecules.

Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into
a thin, transparent pellet using a hydraulic press.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)
detector was used.

Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample
pellet was then placed in the sample holder, and the spectrum was recorded over the range
of 4000-400 cm~1. The final spectrum is presented in terms of transmittance.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 2,4,6-
Triaminopyrimidine using the acquired spectroscopic data.
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Caption: Workflow for structural confirmation.

Relationship Between Spectroscopic Data and
Molecular Structure

The following diagram illustrates how the different spectroscopic signals logically correlate to
the specific structural features of 2,4,6-Triaminopyrimidine.

Molecular Structure of 2,4,6-Triaminopyrimidine
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Caption: Data to structure correlation.

Discussion

The spectroscopic data provides a clear and consistent picture for the structure of 2,4,6-
triaminopyrimidine.

e 1H NMR: The presence of a single, sharp peak around 5.0 ppm is characteristic of the lone
proton on the pyrimidine ring at the C5 position. The broad singlets at approximately 5.5 and
6.1 ppm are indicative of the protons of the three amino groups. The chemical shift
differences between the amino groups at the C4/C6 and C2 positions are expected due to
the different electronic environments.

e 13C NMR: The spectrum shows two distinct signals. The downfield signal at approximately
163 ppm corresponds to the three equivalent carbon atoms of the pyrimidine ring bonded to
nitrogen (C2, C4, and C6). The upfield signal around 75 ppm is assigned to the C5 carbon,
which is only bonded to a hydrogen atom and other carbon atoms.

¢ IR Spectroscopy: The multiple strong absorption bands in the region of 3448-3315 cm~1! are
characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary
amino groups.[1] The strong band around 1650 cm~! is attributed to the C=N stretching
vibrations within the pyrimidine ring. The peak at approximately 1628 cm~1 is due to the
scissoring (bending) vibration of the NHz groups.[1]

The comparison with 2-aminopyrimidine, 4-aminopyrimidine, and melamine highlights the
unique spectroscopic features of 2,4,6-triaminopyrimidine. The number and chemical shifts of
the aromatic protons in the *H NMR spectra, as well as the number and positions of the signals
in the 13C NMR spectra, are distinct for each compound and directly correlate with their
respective substitution patterns. Similarly, the specific patterns of N-H stretching and ring
vibration bands in the IR spectra provide a unique fingerprint for each molecule.

Conclusion

The collective evidence from *H NMR, 13C NMR, and IR spectroscopy provides an
unambiguous confirmation of the structure of 2,4,6-triaminopyrimidine. The observed
chemical shifts, multiplicities, and absorption frequencies are in excellent agreement with the
proposed molecular architecture. This comparative guide serves as a valuable resource for
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researchers and professionals in the fields of drug development and materials science for the
confident identification and characterization of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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